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Compound of Interest

Compound Name:
Fluoroethylnormemantine

hydrochloride

Cat. No.: B10856900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluoroethylnormemantine
hydrochloride (FENM), a novel derivative of memantine. It details the compound's chemical

structure, physicochemical properties, mechanism of action, and key experimental findings.

This document is intended to serve as a core resource for professionals engaged in

neuroscience research and the development of therapeutics for neurological and psychiatric

disorders.

Chemical Identity and Physicochemical Properties
Fluoroethylnormemantine, also known as FENM or RST-01, is a synthetic adamantane

derivative. Structurally, it is an analog of normemantine featuring a fluoroethyl group attached

to the adamantane cage. It is typically supplied as a hydrochloride salt to improve its solubility

and stability.

Chemical Structure
The chemical structure of Fluoroethylnormemantine hydrochloride is characterized by a

tricyclic adamantane core, which imparts high lipophilicity to the molecule.

IUPAC Name: (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride[1]

SMILES Code:N[C@@]12C[C@@H]3C--INVALID-LINK--C--INVALID-LINK--(CCF)C3.Cl[1]
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Physicochemical Data
A summary of the key physicochemical properties of Fluoroethylnormemantine
hydrochloride is presented in Table 1. This data is crucial for designing experimental

protocols, including formulation for in vivo and in vitro studies.

Property Value Reference

CAS Number 1639210-25-5 [1]

Molecular Formula C₁₂H₂₁ClFN [1]

Molecular Weight 233.76 g/mol [1]

Lipophilicity (logD) 1.93 [2]

Solubility ≥ 100 mg/mL in DMSO [3]

Purity ≥ 98.0% [3]

Synthesis
While a specific, peer-reviewed synthesis protocol for Fluoroethylnormemantine is not publicly

detailed, its structure suggests a plausible synthetic route analogous to the synthesis of related

adamantane amines like memantine and amantadine. A likely approach would involve a Ritter-

type reaction or direct amination of a suitable adamantane precursor.

A potential synthetic pathway could start from 1-bromo-3-(2-fluoroethyl)adamantane. This

precursor could undergo amination using reagents such as formamide followed by hydrolysis,

or direct amination with urea, in a manner similar to established methods for producing

memantine from 1-bromo-3,5-dimethyladamantane. The final step would involve converting the

resulting free base to the hydrochloride salt by treatment with hydrochloric acid to enhance

stability and aqueous solubility.

Mechanism of Action
Fluoroethylnormemantine hydrochloride is primarily characterized as a non-competitive

antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its mechanism is believed to be

similar to that of memantine, involving an open-channel block of the NMDA receptor, which is
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voltage-dependent. This action preferentially targets excessive, pathological receptor activation

while preserving normal physiological function.

Recent studies have revealed a more complex pharmacological profile. In addition to its effects

on NMDA receptors, FENM has been shown to attenuate large-amplitude α-amino-3-hydroxy-

5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated bursts in the CA3 region of the

hippocampus. This dual modulation of glutamatergic signaling may underlie its unique

therapeutic potential and distinguishes it from memantine. Radioligand binding assays have

confirmed that FENM has a selective affinity for the NMDA receptor over a panel of other CNS

receptors.

Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of FENM within the glutamatergic

synapse. It highlights the dual action on both NMDA and AMPA receptor-mediated signaling.

Presynaptic Terminal

Postsynaptic Terminal

NMDA Receptor

AMPA Receptor

Glutamate

GluN1

GluN2

Glutamate

GluA1

GluA2
Glutamate

Ion Channel Ca²⁺ Influx
↓

Ion Channel
Large-Amplitude

Bursts

Downstream
Signaling

FENM

Antagonism
(Open-channel block)

Attenuation

Click to download full resolution via product page

Caption: Proposed mechanism of Fluoroethylnormemantine (FENM).
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Quantitative Pharmacological Data
The pharmacological activity of FENM has been quantified through various in vitro and in vivo

studies. Key parameters are summarized in the tables below.

In Vitro Binding and Affinity
Parameter Value Brain Region Assay Reference

Ki 3.5 µM -
Radioligand

Binding
[2]

IC₅₀ 13.0 ± 8.9 µM Forebrain
[³H]TCP

Competition

IC₅₀ 80.8 ± 15.1 µM Frontal Cortex
[³H]TCP

Competition

IC₅₀ 52.9 ± 9.7 µM Hippocampus
[³H]TCP

Competition

In Vivo Effective Dosages
Species Dose Range Administration

Effect
Observed

Reference

Mouse 0.1 - 10 mg/kg i.p.
Anti-amnesic

effects
[4]

Mouse 10, 20, 30 mg/kg i.p.

Decreased

behavioral

despair

Rat 1 - 20 mg/kg i.p.

Decreased

behavioral

despair, fear

attenuation

Rat 5, 10, 20 mg/kg i.p.
Facilitation of

fear extinction
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Key Experimental Protocols
The neuropharmacological effects of FENM have been characterized using a range of

established behavioral and electrophysiological assays. Detailed methodologies for the most

critical experiments are provided below.

Cued and Contextual Fear Conditioning
This paradigm assesses associative fear learning and memory.

Apparatus: A conditioning chamber (Context A) with a grid floor capable of delivering a mild

footshock, and a distinct novel chamber (Context B) with different visual, tactile, and olfactory

cues.

Conditioning (Day 1): The animal is placed in Context A. After a habituation period (e.g., 120-

180 seconds), an auditory conditioned stimulus (CS), such as a tone (e.g., 80 dB, 10 kHz for

30s), is presented. The CS co-terminates with an unconditioned stimulus (US), a mild

footshock (e.g., 0.5-0.7 mA for 1-2s). This pairing is typically repeated 1-3 times.

Contextual Fear Test (Day 2): The animal is returned to the original conditioning chamber

(Context A) without any CS or US presentation. Freezing behavior (the complete absence of

movement except for respiration) is recorded for a set period (e.g., 5 minutes) as a measure

of contextual fear memory.

Cued Fear Test (Day 3): The animal is placed in the novel chamber (Context B). After a

baseline period, the auditory CS is presented without the US. Freezing behavior is quantified

during the CS presentation as a measure of cued fear memory.

Drug Administration: FENM or vehicle is typically administered intraperitoneally (i.p.) at a

specified time before or after the conditioning or testing phases, depending on the

experimental question.

The following diagram illustrates a typical workflow for a fear conditioning experiment designed

to test the prophylactic effects of FENM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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